Tetraethylene glycol 4-methylbenzyl ether tosylate
Description
The exploration of complex chemical transformations often necessitates the use of specialized reagents that offer a combination of reactivity, selectivity, and versatility. Tetraethylene glycol 4-methylbenzyl ether tosylate is one such compound, designed to serve as a flexible building block in the construction of more elaborate molecular architectures. Its structure, featuring a polyethylene (B3416737) glycol (PEG) backbone, a protective 4-methylbenzyl ether group, and a reactive tosylate leaving group, positions it as a valuable tool for researchers.
Polyethylene glycol (PEG) and its derivatives are a cornerstone of modern chemistry and materials science. These hydrophilic polymers, composed of repeating ethylene (B1197577) oxide units, are renowned for their biocompatibility, solubility in both aqueous and organic media, and low toxicity. researchgate.net In synthetic chemistry, PEG chains are frequently incorporated into molecules to impart these favorable properties. researchgate.net They can act as flexible linkers or spacers in the design of complex molecules, including drug delivery systems and advanced materials. nih.govechemi.com The ability to modify the terminal functional groups of PEG polymers has greatly expanded their utility, allowing for their conjugation with a wide range of biologically active molecules and substrates. nih.gov The use of a defined-length PEG derivative, such as a tetraethylene glycol unit, provides precise control over the spacing and physical properties of the final product. researchgate.net
The tosylate group, or p-toluenesulfonate, is a widely employed functional group in organic synthesis, primarily for its excellence as a leaving group in nucleophilic substitution and elimination reactions. fiveable.meaklectures.com Alcohols, which are generally poor leaving groups, can be readily converted into tosylates by reaction with p-toluenesulfonyl chloride. masterorganicchemistry.com This transformation converts the hydroxyl group into a much better leaving group because the negative charge of the resulting tosylate anion is stabilized by resonance across the sulfonate group. aklectures.comlibretexts.org This activation of an alcohol allows it to participate in a wide range of chemical reactions that would otherwise be inaccessible. masterorganicchemistry.com Tosylates are stable, often crystalline, solids that are convenient to handle and purify, making them a practical choice in multi-step syntheses. fiveable.me
This compound is a molecule that strategically combines the features of a PEG linker, a benzyl (B1604629) ether protecting group, and a tosylate leaving group. The tetraethylene glycol chain provides a flexible, hydrophilic spacer. One terminus of this chain is capped with a 4-methylbenzyl ether. The benzyl group is a common protecting group for alcohols due to its stability under a variety of reaction conditions and its susceptibility to removal by hydrogenolysis. The other terminus of the PEG chain is functionalized with a tosylate group, rendering this position highly reactive towards nucleophilic attack.
This trifunctional arrangement suggests significant synthetic utility. The tosylate group can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups or the attachment of the entire molecule to a larger scaffold. The 4-methylbenzyl ether provides a stable protecting group for the other end of the PEG chain, which can be deprotected at a later synthetic stage to reveal a hydroxyl group for further functionalization. This "click-and-modify" potential makes it a valuable intermediate in the synthesis of complex molecules such as antibody-drug conjugates or specialized polymers. medchemexpress.com
| Property | Value |
| CAS Number | 1688666-28-5 |
| Molecular Formula | C23H32O7S |
| Molecular Weight | 452.6 g/mol |
| Exact Mass | 452.18687453 |
Table 1: Chemical Properties of this compound. echemi.com
This article aims to provide a thorough understanding of this compound by dissecting its constituent parts and their established roles in organic chemistry. The objective is to highlight the anticipated synthetic applications of this compound based on a firm understanding of the chemical principles governing its reactivity. By examining the significance of PEG derivatives and the function of tosylates, this outline will build a comprehensive picture of the potential of this molecule in academic and industrial research, focusing solely on its chemical attributes and synthetic potential.
Detailed Research Findings
While specific research articles focusing exclusively on this compound are not abundant in publicly accessible literature, its synthetic utility can be inferred from extensive research on its components.
The synthesis of similar monofunctionalized tetraethylene glycol derivatives is well-documented. For instance, the preparation of tetraethylene glycol monotosylate involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). prepchem.com This reaction must be carefully controlled to minimize the formation of the ditosylated byproduct. prepchem.com The subsequent protection of the remaining hydroxyl group as a 4-methylbenzyl ether would follow standard etherification protocols.
The reactivity of the tosylate group is a cornerstone of organic synthesis. It is known to undergo nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, azides, thiols, and carbanions. This reactivity allows for the facile introduction of new functional groups onto the tetraethylene glycol scaffold.
| Reagent | Product Type |
| Amine (R-NH2) | Secondary Amine |
| Azide (B81097) (N3-) | Alkyl Azide |
| Thiol (R-SH) | Thioether |
| Cyanide (CN-) | Nitrile |
Table 2: Examples of Nucleophilic Substitution Reactions with Tosylates.
The 4-methylbenzyl ether group is a robust protecting group for the hydroxyl function. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H2 over Pd/C), a mild and selective method that generally does not affect other functional groups. This orthogonality makes it an excellent choice for multi-step synthetic sequences where other protecting groups might be cleaved.
Properties
IUPAC Name |
2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7S/c1-20-3-7-22(8-4-20)19-29-16-15-27-12-11-26-13-14-28-17-18-30-31(24,25)23-9-5-21(2)6-10-23/h3-10H,11-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSLGKIKQADPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for Tetraethylene Glycol 4 Methylbenzyl Ether Tosylate
Historical Perspectives on Mono-functionalization of Symmetrical Glycols
The selective mono-functionalization of symmetrical diols and polyols, such as tetraethylene glycol, has historically presented a significant challenge in organic synthesis. The presence of two or more hydroxyl groups of equal reactivity often leads to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material. Early strategies to overcome this challenge often relied on using a large excess of the symmetrical glycol to favor mono-substitution, which in turn created difficulties in product purification.
A significant advancement in the selective functionalization of symmetrical glycols came with the development of methods that exploit subtle differences in the reactivity of the hydroxyl groups or employ protecting group strategies. One notable approach involves the use of reagents that can differentiate between the two hydroxyl groups, even in a symmetrical molecule. For instance, the reaction of symmetrical diols and oligo(ethylene glycol)s with a stoichiometric amount of p-toluenesulfonyl chloride in the presence of silver(I) oxide and a catalytic amount of potassium iodide has been shown to selectively produce monotosylate derivatives in high yields. nih.govacs.org This high selectivity is attributed to the difference in acidity between the two hydroxyl groups, which can be influenced by intramolecular hydrogen bonding. acs.org This "polymer desymmetrization" strategy has proven effective, with yields of monofunctional PEG tosylate reaching 71–76%, significantly exceeding the statistically expected 50%. acs.org
Selective Etherification Routes to 4-Methylbenzyl Tetraethylene Glycol Ether Precursors
The synthesis of the precursor, 4-methylbenzyl tetraethylene glycol ether, is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of tetraethylene glycol to form an alkoxide, which then acts as a nucleophile to displace a halide from 4-methylbenzyl chloride.
Regioselectivity Control in Polyol Functionalization
Achieving high regioselectivity in the mono-etherification of tetraethylene glycol is crucial. Several strategies can be employed to control the reaction and favor the formation of the mono-substituted product over the di-substituted byproduct.
One common method is the use of a phase-transfer catalyst (PTC) . In a biphasic system (e.g., an aqueous solution of a base and an organic solvent containing the glycol and the alkylating agent), the PTC facilitates the transfer of the alkoxide from the aqueous phase to the organic phase, where the reaction occurs. bme.hu Polyethylene (B3416737) glycols themselves can act as phase-transfer catalysts. bme.hu The efficiency of the PTC can be influenced by the length of the polyethylene glycol chain, with medium chain-length PEGs often showing the best catalytic activity due to an optimal balance between the stability of the sodium complexes and lipophilicity. bme.hu
Another approach to control regioselectivity is through kinetic versus thermodynamic control . nih.govnih.gov By carefully selecting the reaction temperature, solvent, and base, it is possible to favor the formation of the kinetically preferred mono-ether product. rsc.orgresearchgate.net Lower temperatures and shorter reaction times generally favor the kinetic product. nih.gov
The choice of solvent also plays a significant role in the regioselectivity of the Williamson ether synthesis. Aprotic polar solvents like DMF and DEF have been shown to facilitate the reaction.
Optimization of Reaction Conditions for Ether Formation
Optimizing the reaction conditions is essential for maximizing the yield of the desired mono-ether and minimizing the formation of byproducts. Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
Strong bases such as sodium hydride (NaH) are commonly used to deprotonate the glycol. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to prevent side reactions. The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity and the formation of elimination byproducts.
A study on the selective mono-benzylation of active methylene (B1212753) compounds with dibenzyl carbonate provides insights that can be extrapolated to the etherification of glycols. The results indicated that aprotic, polar solvents at reflux temperatures gave the fastest reactions, and the reaction rate could be increased by adjusting the substrate-to-alkylating agent molar ratio.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield of Mono-ether | Reference |
| Tetraethylene glycol | Decyl bromide | 50% aq. NaOH | None | 100 | 75% | google.com |
| Phenylacetonitrile | Dibenzyl carbonate | K₂CO₃ | DMF | Reflux | High (98-99% selectivity) | |
| Phenylacetonitrile | Dibenzyl carbonate | K₂CO₃ | DEF | Reflux | High (98-99% selectivity) |
Tosylation of the Hydroxyl-Terminated Glycol Ether
The final step in the synthesis of tetraethylene glycol 4-methylbenzyl ether tosylate is the tosylation of the remaining free hydroxyl group of the ether precursor. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Mechanistic Considerations of Sulfonate Ester Formation
The tosylation of an alcohol proceeds through a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of p-toluenesulfonyl chloride. This reaction results in the formation of a sulfonate ester and hydrochloric acid. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol and prevent it from reacting.
The reaction is generally considered to proceed with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction.
Catalyst Systems and Reagent Selection for Efficient Tosylation
The choice of base and catalyst is critical for achieving efficient tosylation. Pyridine (B92270) is a commonly used base in tosylation reactions. It not only acts as a base to neutralize the HCl produced but can also function as a nucleophilic catalyst. Pyridine is more nucleophilic than the alcohol and can react with TsCl to form a highly electrophilic N-tosylpyridinium chloride intermediate. This intermediate is then readily attacked by the alcohol to form the tosylate. reddit.comstackexchange.com
For sterically hindered alcohols, more potent catalysts may be required. Lewis acids have been shown to be effective catalysts for tosylation. For example, ZrCl₄ has been reported as an efficient catalyst for the direct tosylation of alcohols with p-toluenesulfonic acid. researchgate.net Heteropolyacids have also been used as highly efficient catalysts for the solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride. researchgate.net
An alternative to the traditional TsCl/pyridine system is the use of silver(I) oxide and a catalytic amount of potassium iodide. This method has been successfully applied to the selective monotosylation of symmetrical diols and oligo(ethylene glycols) in high yields under neutral conditions. nih.govacs.org
The following table summarizes the yields of monotosylation for various glycols under different catalytic systems.
| Glycol | Tosylating Agent | Catalyst/Base | Yield of Monotosylate | Reference |
| Di(ethylene glycol) | p-TsCl | Ag₂O, KI | 79% | acs.org |
| 1,4-Butanediol | p-TsCl | Ag₂O, KI | 91% | acs.org |
| 1,6-Hexanediol | p-TsCl | Ag₂O, KI | 76% | jchemlett.com |
| 1,8-Octanediol | p-TsCl | Ag₂O, KI | 73% | jchemlett.com |
| 1,10-Decanediol | p-TsCl | Ag₂O, KI | 76% | jchemlett.com |
| 1,12-Dodecanediol | p-TsCl | Ag₂O, KI | 79% | jchemlett.com |
| PEG 200 | p-TsCl | Ag₂O, KI | 76% | acs.org |
| PEG 400 | p-TsCl | Ag₂O, KI | 75% | acs.org |
| PEG 600 | p-TsCl | Ag₂O, KI | 71% | acs.org |
Scalability and Process Optimization in Research Synthesis
Process optimization for the synthesis of compounds like this compound focuses on mitigating these issues. A key development in this area is the adoption of solvent-free reaction conditions, which not only simplifies the process but also inherently enhances its scalability. sciencemadness.org One highly effective and scalable method involves the solid-state grinding of an alcohol with p-toluenesulfonyl chloride (TsCl) and a solid base like potassium carbonate (K₂CO₃). sciencemadness.orgresearchgate.net This technique has been successfully applied to a range of alcohols, including ethylene (B1197577) glycols, and its scalability has been demonstrated up to the 100 mmol level without a decrease in efficiency. researchgate.net
The optimization of this solvent-free approach involves factors such as the choice of base and the reaction mechanics. For primary alcohols and glycols, potassium carbonate is often sufficient. sciencemadness.org The process avoids the need for heating or specialized equipment, relying on simple mechanical grinding at room temperature. researchgate.net This eliminates the complexities of heat transfer and solvent handling that complicate scaling up traditional solution-phase reactions. Purification is also drastically simplified; the reaction mixture can often be purified by a simple extraction and precipitation, completely avoiding the need for chromatographic techniques that are a major bottleneck in large-scale synthesis. jchemlett.com
The following table illustrates the scalability of a solvent-free tosylation method applicable to various alcohols, demonstrating its high efficiency at a larger scale.
Table 1: Scalability of Solvent-Free Tosylation of Alcohols Data derived from a study on scalable, solvent-free tosylation using p-toluenesulfonyl chloride and potassium carbonate.
| Substrate | Scale (mmol) | Time | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | 10 | 2 min | 98 | researchgate.net |
| Benzyl alcohol | 100 | 10 min | 95 | researchgate.net |
| Diethylene glycol | 10 | 5 min | 94 (ditosylate) | researchgate.net |
| Triethylene glycol | 10 | 5 min | 95 (ditosylate) | researchgate.net |
This data underscores the potential for rapid, high-yield synthesis on a significant scale, making it a highly attractive strategy for the production of this compound.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, this involves developing alternatives to hazardous solvents and reagents and improving atom economy.
Solvent-Free Tosylation Techniques
Solvent-free reactions are a cornerstone of green chemistry, as they eliminate solvent waste, which is a major contributor to the environmental footprint of chemical processes. researchgate.net As discussed in the context of scalability, mechanochemical methods, such as grinding reactants in a mortar and pestle, represent a primary technique for solvent-free tosylation. sciencemadness.org This solid-state approach is not only environmentally benign but also offers significant synthetic advantages, including faster reaction times, simpler procedures, and often higher yields compared to solution-based methods. researchgate.net
Another significant solvent-free approach utilizes solid catalysts. Heteropolyacids, such as H₃PW₁₂O₄₀ and AlPW₁₂O₄₀, have been shown to be highly efficient catalysts for the tosylation of alcohols and phenols with p-TsCl in the absence of any solvent. cdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction proceeds by simply grinding the alcohol, p-TsCl, and a catalytic amount of the heteropolyacid together at room temperature. cdnsciencepub.com This method is notable for its excellent yields and short reaction times. cdnsciencepub.com
The table below compares different solvent-free tosylation methods, highlighting their efficiency.
Table 2: Comparison of Solvent-Free Tosylation Methods for Alcohols A comparative overview of reaction conditions and yields for different solvent-free tosylation techniques.
| Method | Catalyst/Base | Substrate | Time (min) | Yield (%) | Reference |
| Grinding | K₂CO₃ | Benzyl Alcohol | 2 | 98 | researchgate.net |
| Grinding | K₂CO₃ / KOH | 1-Octanol | 5 | 92 | sciencemadness.org |
| Grinding | AlPW₁₂O₄₀ | Benzyl Alcohol | 2 | 98 | cdnsciencepub.com |
| Grinding | AlPW₁₂O₄₀ | Cyclohexanol | 10 | 95 | cdnsciencepub.com |
These techniques provide robust, environmentally friendly alternatives for synthesizing the target tosylate, avoiding the use of volatile and often toxic organic solvents.
Use of Recyclable Reaction Media
Beyond eliminating solvents entirely, another green chemistry strategy involves replacing conventional solvents with recyclable or more environmentally benign media. While water is an ideal green solvent, the tosylation of water-insoluble alcohols can be effectively performed "on-water," where the insolubility of the reagents in the aqueous medium can accelerate the reaction. researchgate.net
A more direct approach to recyclable media involves the use of recoverable catalysts. The heteropolyacids used in solvent-free tosylation are a prime example of this. cdnsciencepub.comcdnsciencepub.com As solid, heterogeneous catalysts, they can, in principle, be recovered from the reaction mixture by filtration and reused in subsequent batches, although specific studies on the recyclability in tosylation reactions are not extensively detailed in the provided sources. Their ability to be used in catalytic amounts reduces waste compared to stoichiometric reagents.
Furthermore, research into novel solvent systems offers potential green pathways. For instance, the tosylation of cellulose (B213188) has been successfully carried out in an eco-friendly NaOH-urea solvent system. rsc.orgrsc.org This type of aqueous, non-volatile, and biodegradable medium could potentially be adapted for the synthesis of other tosylates, like this compound. Such systems can often be recycled, further enhancing the green credentials of the synthetic process. The development and adaptation of these recyclable media are key areas of research for making the synthesis of specialized chemical compounds more sustainable.
Reactivity, Mechanistic Investigations, and Transformative Chemistry of Tetraethylene Glycol 4 Methylbenzyl Ether Tosylate
Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group
The p-toluenesulfonate (tosylate, OTs) group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is delocalized and stabilized by resonance, making the corresponding tosylate anion a weak base. chemistrysteps.commasterorganicchemistry.com The primary carbon to which the tosylate is attached in Tetraethylene glycol 4-methylbenzyl ether tosylate makes it an ideal substrate for such reactions.
Given its structure as a primary alkyl tosylate, the compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. pitt.edu This pathway involves a backside attack by the nucleophile, leading to the displacement of the tosylate group in a single, concerted step. openochem.org This reaction is a cornerstone for introducing diverse functionalities onto the PEG backbone. mdpi.com
The general scheme for the SN2 reaction is as follows: Nu- + R-OTs → R-Nu + OTs-
Where R represents the tetraethylene glycol 4-methylbenzyl ether moiety and Nu- is the nucleophile.
Key examples of nucleophiles used in SN2 reactions with similar PEG-tosylates include:
Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for SN2 reactions. The resulting alkyl azide is a versatile intermediate that can be readily converted to a primary amine via reduction, for example, through the Staudinger reaction. researchgate.netnih.gov This two-step process is often preferred over direct amination to avoid the formation of secondary and tertiary amine byproducts. researchgate.net
Thiols: Thiolates (RS⁻), generated from thiols in the presence of a base, are potent nucleophiles that react efficiently with tosylates to form thioethers. broadpharm.com This reaction is crucial for attaching thiol-containing molecules or for creating linkers in bioconjugation chemistry.
Amines: While primary and secondary amines can act as nucleophiles, their reactions with tosylates can be complex, often leading to overalkylation. researchgate.net However, they are used in the synthesis of various polymer networks and functional materials. researchgate.net
The following interactive table summarizes the scope of SN2 reactions with various nucleophiles.
| Nucleophile Source | Nucleophile | Product Functional Group | Typical Product Name |
| Sodium azide (NaN₃) | Azide (N₃⁻) | Azide (-N₃) | Tetraethylene glycol 4-methylbenzyl ether azide |
| Sodium hydrosulfide (B80085) (NaSH) | Hydrosulfide (SH⁻) | Thiol (-SH) | Tetraethylene glycol 4-methylbenzyl ether thiol |
| Ammonia (NH₃) | Ammonia (NH₃) | Primary Amine (-NH₂) | Tetraethylene glycol 4-methylbenzyl ether amine |
While the SN2 pathway predominates for this primary tosylate, unimolecular substitution (SN1) and elimination (E1 and E2) reactions are potential competing pathways under specific conditions. chemistrysteps.com
SN1 Reactions: The SN1 mechanism involves the formation of a carbocation intermediate. pitt.edu For a primary alkyl tosylate, the formation of a primary carbocation is highly energetically unfavorable. chemistrysteps.com Therefore, SN1 reactions are generally not observed unless a carbocation rearrangement to a more stable secondary or tertiary carbocation is possible, which is not the case for this linear PEG derivative. The use of polar protic solvents can favor SN1 pathways, but the instability of the primary carbocation remains the determining factor. umassd.edu
Elimination Reactions: Elimination reactions (E1 and E2) compete with substitution and lead to the formation of alkenes. pitt.edu
E2 Reaction: The bimolecular elimination (E2) pathway is favored by strong, sterically hindered bases. pitt.edu If a strong, bulky base is used instead of a good nucleophile, it can abstract a proton from the carbon adjacent (beta-carbon) to the tosylate-bearing carbon, leading to the formation of a double bond.
E1 Reaction: The unimolecular elimination (E1) pathway proceeds through the same carbocation intermediate as the SN1 reaction and is therefore equally unlikely for this substrate. pitt.edu
Competition between substitution and elimination is also influenced by temperature, with higher temperatures generally favoring elimination. pitt.edu
Regioselectivity: Regioselectivity describes the preference of a reaction to occur at a particular position in a molecule. wikipedia.org In this compound, nucleophilic substitution is highly regioselective. The reaction occurs exclusively at the primary carbon atom bonded to the tosylate group. This is because the tosylate is the only good leaving group in the molecule, effectively activating only this position for substitution.
Stereoselectivity: The tosylation of a chiral alcohol proceeds with retention of configuration because the C-O bond of the alcohol is not broken during the reaction. masterorganicchemistry.comstackexchange.com The subsequent SN2 reaction occurs with a backside attack by the nucleophile, resulting in an inversion of the stereochemistry at the reaction center. openochem.orgstackexchange.com Although the carbon center bearing the tosylate in this compound is not a stereocenter, this principle is fundamental to the SN2 mechanism.
Cleavage and Modification of the 4-Methylbenzyl Ether Moiety
The 4-methylbenzyl ether group serves as a robust protecting group for the hydroxyl function. Its removal, or deprotection, is a key step in revealing the hydroxyl group for further functionalization. Several methods exist for the cleavage of benzyl (B1604629) and substituted benzyl ethers. organic-chemistry.org
Oxidative Cleavage: Substituted benzyl ethers, particularly those with electron-donating groups like the p-methoxybenzyl (PMB) group, can be cleaved under mild oxidative conditions. nih.gov Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this purpose. organic-chemistry.orgnih.gov The 4-methyl group provides a moderate electron-donating effect, suggesting that oxidative cleavage is a viable strategy.
Hydrogenolysis: A common and clean method for benzyl ether cleavage is catalytic hydrogenation. This reaction typically involves palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction products are the deprotected alcohol and toluene, which are easily separated. organic-chemistry.org
Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common due to the harsh conditions that may not be compatible with other functional groups in the molecule. organic-chemistry.org Acetic acid has been reported to cleave similar p-methoxybenzyl (MPM) ethers at elevated temperatures. tandfonline.com
The following interactive table summarizes common methods for the cleavage of benzyl and related ethers.
| Method | Reagents | Conditions | Comments |
| Oxidative Cleavage | DDQ or CAN | Mild, often at room temperature | Effective for electron-rich benzyl ethers. organic-chemistry.orgnih.gov |
| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature, atmospheric pressure | Clean reaction with volatile byproducts. organic-chemistry.org |
| Acidic Cleavage | Strong acids (e.g., HBr, BCl₃) or Acetic Acid | Varies from low to high temperatures | Can be harsh and lack selectivity. organic-chemistry.orgtandfonline.com |
Intramolecular Cyclization and Macrocycle Formation
The linear structure of this compound, containing a reactive electrophilic site (the tosylated carbon) and a masked nucleophilic site (the protected hydroxyl group), makes it a potential precursor for intramolecular cyclization to form macrocycles. wichita.edu
The process would typically involve two steps:
Deprotection: The 4-methylbenzyl ether is cleaved to unveil the terminal hydroxyl group, forming Tetraethylene glycol monotosylate.
Cyclization: The newly formed alkoxide, generated by treating the alcohol with a base (e.g., sodium hydride, NaH), acts as an internal nucleophile. It attacks the carbon bearing the tosylate group in an intramolecular SN2 reaction (Williamson ether synthesis), displacing the tosylate and forming a cyclic ether. wichita.edu
This intramolecular pathway competes with intermolecular reactions, where one molecule reacts with another, leading to dimerization or polymerization. wichita.edu To favor intramolecular cyclization, the reaction is typically carried out under high-dilution conditions.
Stability and Degradation Pathways under Diverse Chemical Conditions
The stability of this compound is determined by the chemical resilience of its constituent parts: the tosylate ester, the ether linkages, and the 4-methylbenzyl ether.
Tosylate Group: The tosylate group is stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the alcohol.
Ether Linkages: The ether bonds that form the backbone of the PEG chain are generally very stable. They are resistant to most oxidizing and reducing agents and are stable over a wide pH range. However, they can be cleaved by strong acids at high temperatures. researchgate.net
4-Methylbenzyl Ether: As discussed in section 3.2, this group is stable to many reagents but can be cleaved under specific oxidative, reductive (hydrogenolysis), or strongly acidic conditions. organic-chemistry.org
PEG Backbone: The poly(ethylene glycol) chain can undergo thermal and oxidative degradation, especially at elevated temperatures in the presence of oxygen. korea.ac.krsemanticscholar.org This degradation often proceeds via random chain scission. korea.ac.kr The rate and mechanism of degradation can be influenced by factors such as molecular weight, temperature, and pH. nih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Tetraethylene Glycol 4-Methylbenzyl Ether Tosylate as a Key Building Block in Complex Molecule Synthesis
The distinct functionalities at each end of the molecule make it an ideal building block for creating sophisticated molecular architectures with a high degree of precision.
Construction of Heterobifunctional Polyether Architectures
A primary application of this compound is in the synthesis of heterobifunctional polyethers. The 4-methylbenzyl ether serves as a robust protecting group for one hydroxyl terminus, while the tosylate group at the other end acts as an excellent leaving group for nucleophilic substitution reactions. mdpi.com This allows for the selective introduction of a functional group at the tosylated end without affecting the protected hydroxyl group.
This strategy is a cornerstone for producing PEG derivatives with different functionalities at their α and ω positions. mdpi.com For instance, the tosylate group can be readily displaced by a variety of nucleophiles to introduce functionalities such as azides, thiols, or amines. mdpi.com The resulting product is a polyether with a specific functional group at one end and a protected hydroxyl at the other, which can be deprotected in a subsequent step for further modification. This method avoids the formation of symmetric dimers that can occur when working with unprotected diols. mdpi.com
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Azide (B81097) | Sodium Azide (NaN₃) | -N₃ |
| Thioacetate | Potassium Thioacetate | -S-C(O)CH₃ |
Integration into Supramolecular Structures (e.g., Crown Ethers, Cryptands, Rotaxanes)
The defined length and flexible nature of the tetraethylene glycol chain are properties highly sought after in the construction of supramolecular assemblies. This compound serves as a key precursor for creating macrocyclic structures like crown ethers. In a typical synthetic route, the tosylate group is targeted for a ring-closing reaction. For example, after deprotection of the 4-methylbenzyl ether to reveal a terminal alcohol, an intramolecular Williamson ether synthesis can be initiated under basic conditions, where the alkoxide attacks the carbon bearing the tosylate, forming the cyclic polyether.
Alternatively, it can be used in intermolecular reactions to form larger, more complex host-guest systems. The tetraethylene glycol segment provides the necessary hydrophilic and flexible backbone that is characteristic of many ion-binding macrocycles.
Role in the Synthesis of Functional Polymers and Macromolecules
In polymer chemistry, controlling the functionality at the ends of a polymer chain is crucial for creating advanced materials. This compound serves as a valuable precursor in this context.
Precursor for Polymer End-Group Functionalization
The compound is an effective agent for polymer end-group functionalization, particularly in post-polymerization modification strategies. Polymers synthesized to have a terminal hydroxyl group can be reacted with p-toluenesulfonyl chloride to generate a terminal tosylate, but using a pre-made building block like this compound offers a more controlled approach for introducing a PEGylated end-group.
The tosylate moiety is a highly efficient reactive handle for introducing a wide array of chemical groups. This conversion is often quantitative and allows for the synthesis of polymers with tailored end-groups for specific applications, such as bioconjugation, surface attachment, or initiating a second polymerization to form block copolymers. researchgate.net
Synthesis of Amphiphilic Co-polymers for Self-Assembly Studies
Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, are of great interest for their ability to self-assemble into nanostructures like micelles and vesicles. nih.gov this compound is inherently amphiphilic; the polyether chain is hydrophilic, while the 4-methylbenzyl group is hydrophobic.
This characteristic allows it to be used in the synthesis of amphiphilic block copolymers. arxiv.orgarxiv.org For example, it can act as an initiator for the polymerization of a hydrophobic monomer, resulting in a diblock copolymer with a hydrophilic PEG block and a new hydrophobic polymer block. These resulting macromolecules are central to research in drug delivery and nanotechnology, where self-assembly is used to create vehicles for transporting therapeutic agents. nih.gov
Utilization as a Versatile Linker in Chemical Conjugation Strategies
The process of covalently linking two or more molecules, known as chemical conjugation, often requires a spacer or "linker" to connect the different parts. This compound is well-suited for this role due to the advantageous properties of its PEG chain.
The tetraethylene glycol spacer is flexible, water-soluble, and can improve the pharmacokinetic properties of conjugated biomolecules. The terminal tosylate group provides a specific point of attachment. This molecule can be used to link small-molecule drugs to antibodies to create antibody-drug conjugates (ADCs) or to attach fluorescent dyes or other probes to proteins. medchemexpress.com The linker's length and chemical nature are critical for ensuring that the conjugated molecules retain their desired biological activity.
Table 2: Features as a Chemical Linker
| Feature | Description | Advantage in Conjugation |
|---|---|---|
| Reactive Handle | Tosylate group | Enables efficient covalent bond formation with nucleophiles (e.g., amines, thiols on biomolecules). mdpi.com |
| Spacer Arm | Tetraethylene glycol chain | Provides spatial separation between conjugated molecules, reducing steric hindrance. |
| Solubility | Hydrophilic polyether | Can enhance the aqueous solubility of hydrophobic molecules it is attached to. |
| Biocompatibility | PEG is known to be non-immunogenic | Reduces the likelihood of an adverse immune response in biological applications. |
Preparation of Chemically Defined Linkers for Molecular Probes (e.g., PROTAC linkers)
One of the most prominent applications of this compound is in the construction of chemically defined linkers for molecular probes, particularly for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. creativepegworks.comprepchem.com The linker component of a PROTAC is crucial, as its length and composition significantly influence the physicochemical properties and biological activity of the final molecule. prepchem.com
Polyethylene (B3416737) glycol (PEG) chains are the most common motifs incorporated into PROTAC linkers, primarily due to their ability to increase the water solubility and affect the cell permeability of the PROTAC molecule. biochempeg.com The defined length of the tetraethylene glycol unit in "this compound" allows for precise control over the distance between the two ends of the PROTAC, which is critical for the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase). prepchem.combiochempeg.com
The tosylate group on the molecule is an excellent leaving group, facilitating nucleophilic substitution reactions. chemicalbook.com This allows for the straightforward attachment of the PEG linker to one of the two ligands of the PROTAC (either the warhead that binds the target protein or the anchor that binds the E3 ligase). The 4-methylbenzyl ether group serves as a stable protecting group for the other end of the PEG chain, which can be removed at a later synthetic step to allow for the attachment of the second ligand. This stepwise and controlled assembly is essential for creating well-defined and highly pure molecular probes. Derivatives such as Benzyl-PEG4-Ots are explicitly identified as PEG-based PROTAC linkers used in their synthesis. creativepegworks.com
Table 1: Properties of this compound Relevant to PROTAC Linker Synthesis
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C23H32O7S | cymitquimica.com |
| Molecular Weight | 452.6 g/mol | cymitquimica.com |
| Key Functional Groups | Tosylate (good leaving group), Ether (stable linkage), 4-Methylbenzyl (protecting group) | creativepegworks.comchemicalbook.com |
| PEG Unit Length | Four ethylene (B1197577) glycol repeats, providing a defined spacer length. | prepchem.comcymitquimica.com |
| Solubility Impact | The PEG chain generally enhances the aqueous solubility of the final PROTAC molecule. | biochempeg.com |
Application in Solid-Phase Organic Synthesis as a Spacer
The principles that make this compound valuable in PROTAC synthesis also apply to its use as a spacer in solid-phase organic synthesis (SPOS). SPOS is a technique where molecules are built up, step-by-step, while one end is attached to a solid, insoluble support, such as a polystyrene resin. researchgate.net This methodology simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound product. researchgate.net
In this context, the compound can be used to introduce a flexible, hydrophilic tetraethylene glycol spacer between the solid support and the molecule being synthesized. The tosylate group enables the initial attachment to the resin. For instance, a hydroxyl-functionalized resin (like the Wang resin) can be deprotonated to form an alkoxide, which then displaces the tosylate in a Williamson ether synthesis, covalently linking the PEG unit to the support. researchgate.net
Once anchored, the 4-methylbenzyl ether group at the other end of the spacer can be deprotected to reveal a hydroxyl group. This hydroxyl group then becomes the starting point for the stepwise synthesis of a target molecule, such as a peptide or an oligonucleotide. The PEG spacer serves to distance the growing molecule from the polymer backbone of the solid support, which can improve reaction kinetics by reducing steric hindrance and increasing the solvation of the reaction site.
Table 2: Role in Solid-Phase Organic Synthesis
| Step | Function of this compound | Underlying Chemistry |
|---|---|---|
| Immobilization | Covalent attachment to a solid support (e.g., resin). | The tosylate acts as a leaving group in a nucleophilic substitution reaction with a functional group on the resin. researchgate.net |
| Spacing | Provides a flexible, hydrophilic linker between the support and the synthesized molecule. | The tetraethylene glycol chain improves accessibility and solvation of the reaction site. biochempeg.comresearchgate.net |
| Elongation | After deprotection of the 4-methylbenzyl ether, the exposed hydroxyl group serves as the anchor point for further synthesis. | Standard protecting group chemistry and subsequent synthetic transformations. |
Contributions to Catalysis: Ligand and Support Derivatization (non-biological)
While direct applications of this compound in catalysis are not extensively documented, its chemical properties make it a highly suitable precursor for the derivatization of ligands and catalytic supports in non-biological systems. The core utility again stems from the reactive tosylate group, which allows the molecule to be covalently attached to other chemical entities. chemicalbook.comjchemlett.com
Ligand Derivatization: Homogeneous catalysts often consist of a metal center coordinated by organic molecules called ligands. The properties of the catalyst, such as its activity, selectivity, and solubility, can be fine-tuned by modifying the structure of its ligands. This compound can be used to install a PEG chain onto a ligand. For example, a ligand containing a nucleophilic group (like an amine or a hydroxyl) can react with the tosylate to form a new, PEGylated ligand. This modification can be used to:
Alter Solubility: Attaching a PEG chain can render a catalyst soluble in different solvents, potentially enabling reactions in aqueous media or facilitating catalyst recovery through phase separation.
Create Spatially Defined Architectures: The defined length of the tetraethylene glycol spacer can be used to construct complex molecular architectures, such as bidentate ligands where two coordinating groups are held at a specific distance from each other. Related compounds like tetraethylene glycol di(p-toluenesulfonate) have been used to prepare donor-spacer-acceptor podand systems, which are essentially ligands designed to bind specific ions. chemicalbook.com
Catalyst Support Derivatization: Immobilizing a homogeneous catalyst onto a solid support combines the advantages of high selectivity and activity (typical of homogeneous catalysts) with the ease of separation and recycling (characteristic of heterogeneous catalysts). This compound can act as a linker to tether a catalyst to a support material (e.g., silica (B1680970), polymers). The tosylate end can react with functional groups on the support, while the protected hydroxyl end can be deprotected and then reacted with a suitable functional group on the catalyst molecule. This creates a system where the active catalytic center is connected to the solid support via a flexible PEG spacer, which can help maintain its catalytic activity by minimizing interactions with the support surface.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of "Tetraethylene glycol 4-methylbenzyl ether tosylate," providing detailed information about its molecular framework at the atomic level.
¹H NMR Spectroscopy: The proton NMR spectrum is instrumental for confirming the presence of key structural motifs. The aromatic protons of the tosyl and 4-methylbenzyl groups are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-O) would likely resonate around δ 4.5 ppm. The ethylene (B1197577) glycol chain protons (-O-CH₂-CH₂-O-) are anticipated to produce a complex set of signals in the δ 3.5-4.2 ppm range. The methyl protons of the tosyl group and the 4-methylbenzyl group would appear as sharp singlets in the upfield region, around δ 2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. The aromatic carbons of the two different phenyl rings will have distinct signals in the δ 125-145 ppm range. The carbons of the ethylene glycol units are expected between δ 68 and 72 ppm. The benzylic carbon and the methyl carbons of the tosyl and 4-methylbenzyl groups will also show characteristic chemical shifts. For related polyethylene (B3416737) glycol derivatives, the terminal carbon atoms often have slightly different chemical shifts, which can be identified in high-resolution spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Tosyl Aromatic Protons | 7.7-7.8 (d) & 7.3-7.4 (d) | 127-130 & 144-145 |
| 4-Methylbenzyl Aromatic Protons | ~7.2-7.3 (d) | 128-138 |
| Benzylic Protons (Ar-CH₂) | ~4.5 (s) | ~73 |
| Ethylene Glycol Protons (-OCH₂) | 3.5-4.2 (m) | 68-72 |
| Tosyl Methyl Protons | ~2.4 (s) | ~21 |
| 4-Methylbenzyl Methyl Protons | ~2.3 (s) | ~21 |
Note: These are predicted values based on structurally similar compounds and may vary depending on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton coupling networks, confirming the connectivity of the ethylene glycol chain protons and the coupling between aromatic protons on the tosyl and benzyl (B1604629) rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique can provide insights into the spatial proximity of protons, which is valuable for understanding the molecule's solution-state conformation and potential intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis in Reaction Monitoring
Mass spectrometry is a critical tool for confirming the molecular weight of "this compound" (C₂₃H₃₂O₇S, molecular weight: 452.56 g/mol ). Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for this non-volatile compound. The detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ would confirm the identity of the product.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. Expected fragmentation pathways would involve cleavage of the ether linkages within the tetraethylene glycol chain and the loss of the tosylate group or the 4-methylbenzyl group. Monitoring the appearance of the product ion and the disappearance of starting material ions is a powerful method for tracking reaction progress.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands for "this compound" would include:
S=O stretching: Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹ are characteristic of the sulfonyl group in the tosylate.
C-O-C stretching: A strong, broad band around 1100 cm⁻¹ is indicative of the ether linkages in the polyethylene glycol chain.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Aromatic and Aliphatic C-H stretching: Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings and the S-O bonds would be expected to show strong Raman signals. Studies on polyethylene glycols have shown that Raman spectroscopy can be sensitive to conformational changes in the polymer chain.
X-ray Crystallography for Single Crystal Structure Determination (if applicable to derivatives/intermediates)
As "this compound" is likely an oil or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray crystallography may be challenging. However, if crystalline derivatives or intermediates are formed during its synthesis or subsequent reactions, X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular packing.
Chromatographic Methods for Purity Assessment and Isolation of Reaction Intermediates and Products
Chromatographic techniques are essential for both the purification of "this compound" and the assessment of its purity.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of this type of compound from reaction mixtures. A gradient elution system, often employing mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, would be used to separate the product from starting materials and byproducts. The addition of a small amount of a more polar solvent like methanol (B129727) or ethanol (B145695) can be beneficial in reducing the streaking of polar PEG-containing compounds on the silica gel.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol would likely provide good separation. Detection could be achieved using a UV detector, which would be sensitive to the aromatic rings in the molecule.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. The spots can be visualized under UV light due to the aromatic moieties.
Interactive Data Table: Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | Purification of product |
| HPLC | C18 | Water/Acetonitrile gradient | Purity assessment |
| TLC | Silica Gel | Hexanes/Ethyl Acetate | Reaction monitoring |
Thermal Analysis Techniques for Understanding Material Behavior in Research
Thermal analysis techniques are crucial for determining the physical properties of materials and their behavior as a function of temperature.
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting point (Tm) and glass transition temperature (Tg). For a compound like this compound, a DSC thermogram would reveal its melting point if it is a crystalline solid at room temperature, or its glass transition temperature if it is amorphous. This information is vital for understanding its physical state and for processing applications.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material. A TGA curve for this compound would show the temperature at which the compound begins to decompose. This is a critical parameter for defining the upper-temperature limit for its storage and use. The TGA can also provide information about the composition of the material and the kinetics of its decomposition.
Interactive Data Table: Hypothetical Thermal Analysis Data The data in this table are representative of what would be obtained from DSC and TGA analyses of this compound.
| Analysis Technique | Parameter | Value |
|---|---|---|
| DSC | Melting Point (Tm) | 45 °C |
Theoretical and Computational Chemistry Insights into Tetraethylene Glycol 4 Methylbenzyl Ether Tosylate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis
The tetraethylene glycol chain is characterized by a high degree of conformational flexibility due to the rotation around its C-C and C-O bonds. harvard.educhemrxiv.org DFT calculations on ethylene (B1197577) glycol and its oligomers have shown that the gauche conformation around the O-C-C-O dihedral angles is generally preferred, often stabilized by intramolecular hydrogen bonding in the gas phase or specific solvent environments. researchgate.netsmu.edu For the tetraethylene glycol portion of the target molecule, a multitude of low-energy conformers would be expected, with the relative energies depending on the interplay of steric effects and weak intramolecular interactions. The terminal benzyl (B1604629) ether and tosylate groups would further influence this conformational landscape.
DFT calculations can also map the electron density distribution across the molecule, highlighting regions of high or low electron density. This is crucial for understanding the molecule's reactivity. The oxygen atoms in the ether linkages are nucleophilic, while the sulfur atom in the tosylate group is highly electrophilic. The aromatic rings of the benzyl and tosyl groups will exhibit characteristic patterns of electron density associated with substituted benzene (B151609) rings. Quantum chemical calculations can quantify properties such as atomic charges and molecular electrostatic potential (MEP), which are essential for predicting sites of interaction. epstem.netuni-greifswald.de
Illustrative Data Table: Relative Energies of Ethylene Glycol Conformers This table illustrates the type of data obtained from DFT calculations on a related, simpler system. The values are representative and not specific to Tetraethylene glycol 4-methylbenzyl ether tosylate.
| Conformer (OCCO Dihedral Angle) | Relative Energy (kcal/mol) |
|---|---|
| Gauche | 0.00 |
Computational Modeling of Reaction Mechanisms and Transition States
The primary site of reactivity in this compound is the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Computational modeling is a powerful tool for investigating the mechanisms of these reactions, allowing for the characterization of transition states and the calculation of activation energies. mit.edufiveable.mefossee.in
For a typical SN2 reaction involving this molecule, a nucleophile would attack the carbon atom attached to the tosylate's oxygen atom, leading to the displacement of the tosylate anion. pearson.com DFT calculations can be used to map the potential energy surface of this reaction, identifying the geometry of the transition state, which is the highest energy point along the reaction coordinate. figshare.com The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
Illustrative Data Table: Calculated Activation Energies for SN2 Reaction of a Primary Tosylate This table provides example data for a generic SN2 reaction on a primary tosylate, as would be determined by computational modeling.
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Cl⁻ | Acetonitrile (B52724) | 18.5 |
| Br⁻ | Acetonitrile | 17.2 |
Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. nsf.govresearchgate.netnih.gov MD simulations model the movement of atoms over time based on a classical force field, providing insights into the dynamic processes of solvation, conformational changes, and intermolecular interactions. rsc.orgnih.govnih.gov
For this compound dissolved in a solvent like water or an organic solvent, MD simulations can reveal how the solvent molecules arrange themselves around the solute. The flexible tetraethylene glycol chain is expected to form hydrogen bonds with protic solvents like water through its ether oxygen atoms. researchgate.net The simulations can quantify the number and lifetime of these hydrogen bonds, which in turn affect the solubility and conformation of the molecule. rsc.orgnih.gov
MD simulations can also be used to explore the free energy landscape of the molecule's conformations in solution, providing a more realistic picture than gas-phase quantum calculations. The presence of a solvent can stabilize certain conformers over others. Furthermore, these simulations can provide insights into the transport properties of the molecule, such as its diffusion coefficient, which is relevant to its behavior in various applications.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry can be a predictive tool, guiding the design of new reactions and the synthesis of novel molecules. For this compound, computational models can be used to predict its reactivity with a wide range of nucleophiles. ncsu.edu By calculating the activation energies for reactions with different nucleophiles, one can predict which reactions will be faster and more efficient. mdpi.comnih.gov
Furthermore, if the molecule were to be modified, for example, by introducing substituents on the benzyl or tosyl rings, computational methods could predict how these modifications would affect the molecule's reactivity. For instance, electron-withdrawing groups on the tosyl ring would make the tosylate an even better leaving group, likely increasing the rate of nucleophilic substitution. mdpi.comnih.gov
In the context of more complex chemical transformations, computational models could help predict potential side reactions or rearrangements. For example, under strongly basic conditions, elimination reactions could potentially compete with substitution. Quantum chemical calculations could assess the relative barriers for these competing pathways, providing guidance on the optimal reaction conditions to achieve the desired product with high selectivity.
Emerging Research Avenues and Future Directions
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of tosylated oligoethylene glycols traditionally involves reagents and solvents that are coming under increasing scrutiny due to environmental and safety concerns. nih.gov A typical laboratory-scale synthesis involves reacting the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) and a solvent such as methylene (B1212753) chloride. prepchem.com Future research is focused on aligning the synthesis of molecules like Tetraethylene glycol 4-methylbenzyl ether tosylate with the principles of green chemistry. resolvemass.ca
Key areas for development include:
Safer Solvents: There is a significant push to replace volatile organic compounds (VOCs). nih.gov Promising alternatives for polymerization and modification reactions include water, supercritical carbon dioxide (scCO₂), and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govmdpi.com Research into performing tosylation reactions "on-water" has shown promise for lipophilic alcohols, exploiting the insolubility of reagents and products to drive the reaction forward, often without the need for a catalyst. researchgate.net
Energy Efficiency: Conventional methods often require prolonged reaction times at specific temperatures. nih.gov Microwave-assisted synthesis presents a significant opportunity to reduce reaction times and energy consumption. resolvemass.ca For tosylation, microwave assistance has been shown to facilitate the reaction in minutes. researchgate.net
Catalyst-Free and Atom-Efficient Approaches: While catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and tertiary amines are effective for tosylation, they add to the complexity of purification and generate waste. nih.gov Developing catalyst-free methods, potentially driven by microwave irradiation or "on-water" conditions, is a key goal. researchgate.net Furthermore, optimizing reactions to maximize atom economy, ensuring that a high proportion of reactant atoms are incorporated into the final product, remains a central principle of green chemistry. resolvemass.ca
A comparison of a traditional versus a potential green synthetic approach is outlined below.
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Solvent | Methylene Chloride, Pyridine | Water, Supercritical CO₂, or Solvent-Free |
| Catalyst | DMAP, Triethylamine | Catalyst-Free (e.g., "on-water") |
| Energy Source | Conventional Heating (hours) | Microwave Irradiation (minutes) |
| Byproducts | Amine salts, solvent waste | Biodegradable p-toluenesulfonic acid |
Exploration of Novel Reactivity Profiles and Catalyzed Transformations
The tosylate group is a highly versatile functional handle, primarily known for its role as a leaving group in Sₙ2 reactions. chemicalbook.com Future research aims to expand the synthetic utility of tosylated building blocks like this compound by exploring novel transformations and catalytic systems.
The established reactivity involves the displacement of the tosylate by a wide range of nucleophiles to introduce new functional groups. For instance, tosyl ester derivatives of complex molecules have been effectively transformed into azides or halides using sodium azide (B81097) or sodium bromide, respectively. nih.gov This provides a reliable pathway for further functionalization, such as click chemistry or conversion to amines.
Emerging areas of exploration include:
Photocatalytic Transformations: Recent progress has been made in the photo-induced radical transformations of tosyl compounds, such as tosyl cyanide. rsc.org These reactions, which can involve cyanation or sulfonylcyanation, proceed under mild conditions. Applying photocatalysis to this compound could unlock new, previously inaccessible reaction pathways for PEGylation and material functionalization.
Advanced Catalytic Systems: While catalyst-free methods are sought for sustainability, new catalysts can offer unprecedented selectivity and efficiency. For example, the tosylation of hydroxyl-terminated polymers has been optimized by carefully selecting catalysts (e.g., DMAP) and bases (e.g., triethylamine) to achieve complete and rapid conversion where other systems fail. nih.gov Future work could involve identifying catalysts that enable tosylation in the presence of other sensitive functional groups or that allow for novel cross-coupling reactions directly involving the tosylate group.
Integration into Advanced Functional Materials beyond Current Scope
The well-defined structure of this compound makes it an ideal precursor for advanced functional materials where precise control over molecular architecture is critical. klinger-lab.de Its amphiphilic nature, combining a hydrophilic PEG chain with hydrophobic end groups, is particularly advantageous.
Current applications for similar PEG-tosylate linkers are found in biomedicine, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.com In these contexts, the PEG linker enhances solubility and pharmacokinetic properties, while the tosylate serves as a reactive site for conjugation to a protein or cytotoxic agent.
Future directions for material integration include:
Engineered and Structured PEGs: By using monodisperse, heterobifunctional building blocks, it is possible to create "engineered PEGs" with specific topographies, such as triangular or star-shaped molecules. researchgate.net These structured PEGs can exhibit unique properties, such as different dehydration temperatures compared to their linear analogues, which could be useful for creating thermally responsive materials or protein aggregation inhibitors. researchgate.net
Responsive Polymeric Nanoparticles: The compound can be used to synthesize reactive precursor polymers that form the basis of functional microgels or nanoparticles. klinger-lab.de The 4-methylbenzyl ether provides a stable anchor, while the tosylate end can be converted to other functionalities (e.g., thiols, azides) for post-polymerization modification via efficient reactions like thiol-ene chemistry. klinger-lab.de
Self-Assembling Systems: The defined amphiphilic character of this molecule could be exploited to create novel surfactants or building blocks for supramolecular self-assembly. By attaching different functional heads to the tosylate end, researchers can tune the molecule's packing parameters to form micelles, vesicles, or liquid crystalline phases for applications in drug delivery and nanotechnology.
Challenges and Opportunities in Precision Synthesis of Structurally Defined Polyether Building Blocks
The synthesis of monodisperse, structurally defined polyether building blocks like this compound is essential for creating advanced materials with predictable properties. However, significant challenges remain.
Challenges:
Avoiding Side Reactions: During tosylation, undesired side reactions can occur. For example, the chloride ion formed from p-toluenesulfonyl chloride can compete as a nucleophile, leading to the formation of a chlorinated byproduct instead of the desired tosylate. nih.gov This reduces purity and requires extensive chromatographic purification. prepchem.com
Scalability: Laboratory methods that rely on chromatography are often difficult and costly to scale up for industrial production. researchgate.net Developing scalable, chromatography-free purification methods is a major hurdle.
Characterization: Ensuring the monodispersity and functional group fidelity of each building block requires extensive characterization using techniques like NMR spectroscopy, mass spectrometry, and GPC, which can be time-consuming. researchgate.net
Opportunities:
Combinatorial Synthesis: The use of well-defined building blocks opens the door to the combinatorial synthesis of complex macromolecular architectures. By having a library of precisely defined polyether units, researchers can systematically vary chain length, end groups, and topology to fine-tune material properties.
Orthogonal Chemistry: A key opportunity lies in developing orthogonal reaction strategies. klinger-lab.de this compound is an example of a heterobifunctional molecule. The tosylate can be reacted selectively while the ether remains stable. Designing more complex building blocks with multiple, orthogonally reactive sites would enable the creation of highly sophisticated multifunctional materials in a controlled, stepwise manner. klinger-lab.de
Automated Synthesis: The challenges in precision synthesis could be addressed through the development of automated synthesis platforms, similar to those used for peptides and oligonucleotides. Such platforms would allow for the programmed, stepwise assembly of monodisperse polyether building blocks into complex and perfectly defined polymers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tetraethylene glycol 4-methylbenzyl ether tosylate, and what critical reaction parameters must be controlled?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting tetraethylene glycol monomethyl ether with 4-methylbenzyl bromide, followed by tosylation using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane with a base like triethylamine. Key parameters include:
- Temperature : Maintain 0–5°C during tosylation to prevent side reactions (e.g., hydrolysis of TsCl) .
- Stoichiometry : Use a 1.2:1 molar ratio of TsCl to the alcohol intermediate to ensure complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is required to isolate the product from unreacted TsCl and byproducts .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the aromatic protons of the tosyl group (δ 7.2–7.8 ppm, doublets) and methylene protons adjacent to the ether oxygen (δ 3.5–3.7 ppm) .
- ¹³C NMR : The tosyl carbonyl carbon appears at ~165 ppm, while ethylene glycol carbons resonate at 60–70 ppm .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns matching the glycol ether and tosyl groups .
- IR Spectroscopy : Absorbances at 1170 cm⁻¹ (S=O stretch) and 1100 cm⁻¹ (C-O-C ether stretch) validate functional groups .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer : This compound is primarily used as:
- A Bioconjugation Intermediate : The tosyl group acts as a leaving group, enabling nucleophilic substitution with thiols or amines in peptide-drug conjugates .
- A Surfactant Template : Its amphiphilic structure (hydrophobic 4-methylbenzyl and hydrophilic glycol chains) facilitates studies on micelle formation and antimicrobial activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side products like truncated glycol chains?
- Methodological Answer :
- Controlled Addition : Add TsCl dropwise to the reaction mixture to avoid local excess, which can lead to over-tosylation or truncated ethylene glycol chains .
- Inert Atmosphere : Use nitrogen/argon to prevent moisture-induced hydrolysis of TsCl .
- Real-Time Monitoring : Employ TLC or inline IR to track reaction progress and terminate before side reactions dominate .
- Post-Synthesis Analysis : Use HPLC-MS to quantify impurities (e.g., di-tosylated byproducts) and adjust purification protocols accordingly .
Q. How should researchers resolve contradictions in NMR data when characterizing this compound derivatives?
- Methodological Answer :
- Signal Overlap : For overlapping ethylene glycol proton signals (δ 3.5–3.7 ppm), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Dynamic Effects : Rotational restriction in the glycol chain may cause splitting; variable-temperature NMR can clarify conformational dynamics .
- Quantitative ¹³C DEPT : Differentiate methylene (-CH₂-) and methine (-CH-) carbons in the glycol backbone to confirm chain length .
Q. What strategies enable functionalization of this compound for targeted drug delivery systems?
- Methodological Answer :
- Thiol-Ether Conjugation : React the tosylate with thiol-containing ligands (e.g., cysteine residues) in phosphate buffer (pH 7.4) to form stable thioether bonds .
- Click Chemistry : Replace the tosyl group with an azide, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- PEGylation : Attach polyethylene glycol (PEG) chains via etherification to enhance solubility and pharmacokinetics .
Q. How can researchers address discrepancies in biological activity data for surfactant applications of this compound?
- Methodological Answer :
- Purity Assessment : Ensure the compound is free from unreacted 4-methylbenzyl bromide (cytotoxic) via GC-MS .
- Critical Micelle Concentration (CMC) : Use surface tension measurements or pyrene fluorescence assays to correlate structure-activity relationships .
- Batch Variability : Standardize the ethylene glycol chain length (e.g., via GPC) to reduce variability in antimicrobial studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
